molecular formula C11H10O4S2 B15278240 O-(4-Methyl-2-oxo-2H-chromen-7-yl) methanesulfonothioate

O-(4-Methyl-2-oxo-2H-chromen-7-yl) methanesulfonothioate

Katalognummer: B15278240
Molekulargewicht: 270.3 g/mol
InChI-Schlüssel: GLJAJUYDCMUABE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-(4-Methyl-2-oxo-2H-chromen-7-yl) methanesulfonothioate is a chemical compound derived from the chromen-2-one family, specifically a coumarin derivative. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Methyl-2-oxo-2H-chromen-7-yl) methanesulfonothioate typically involves the O-sulfonylation reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with methanesulfonyl chloride. The reaction is mediated by a base, such as triethylamine, in a solvent like dichloromethane at ambient temperature . The reaction proceeds efficiently, yielding the desired product in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.

Analyse Chemischer Reaktionen

Types of Reactions

O-(4-Methyl-2-oxo-2H-chromen-7-yl) methanesulfonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonothioate group to thiol or sulfide derivatives.

    Substitution: The methanesulfonothioate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives.

Wissenschaftliche Forschungsanwendungen

O-(4-Methyl-2-oxo-2H-chromen-7-yl) methanesulfonothioate has several scientific research applications:

Wirkmechanismus

The mechanism of action of O-(4-Methyl-2-oxo-2H-chromen-7-yl) methanesulfonothioate involves its interaction with specific molecular targets and pathways. The compound’s sulfonothioate group can interact with thiol groups in proteins, leading to the modification of protein function. This interaction can affect various cellular processes, including enzyme activity and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

O-(4-Methyl-2-oxo-2H-chromen-7-yl) methanesulfonothioate is unique due to its methanesulfonothioate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C11H10O4S2

Molekulargewicht

270.3 g/mol

IUPAC-Name

4-methyl-7-methylsulfonothioyloxychromen-2-one

InChI

InChI=1S/C11H10O4S2/c1-7-5-11(12)14-10-6-8(3-4-9(7)10)15-17(2,13)16/h3-6H,1-2H3

InChI-Schlüssel

GLJAJUYDCMUABE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=S)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.